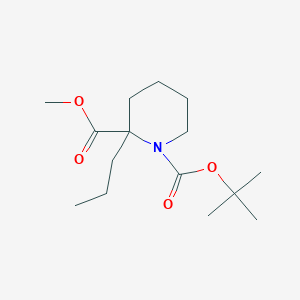

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate

Description

Systematic Nomenclature

Structural Classification

- Core Structure : Bicyclic piperidine with C2 quaternary center

- Functional Groups :

- Stereochemistry : Exists as a racemic mixture unless synthesized via chiral auxiliary methods

Relation to Piperidine Derivative Family

As a member of the piperidine dicarboxylate subclass, this compound shares structural motifs with pharmacologically active agents while exhibiting unique reactivity:

The 2-propyl/ester combination creates a steric environment that differentiates it from simpler piperidine carboxylates like 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate (CAS 167423-93-0). This substitution pattern enables unique reactivity in:

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 2-propylpiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-6-9-15(12(17)19-5)10-7-8-11-16(15)13(18)20-14(2,3)4/h6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCSOWWLGHVVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Boc-protected piperidine derivatives: The nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.

- Piperidine keto esters: These are key intermediates that can be reduced or further functionalized to yield hydroxy or alkylated derivatives.

Typical Procedure for Boc Protection

- Di-tert-butyl dicarbonate is added dropwise to a solution of the piperidine derivative in dichloromethane, often in the presence of a base such as triethylamine.

- The reaction is carried out at ambient temperature and stirred overnight.

- Workup involves washing with acid and brine, drying, and purification by column chromatography.

- Yields typically range from 70% to 85% for Boc protection steps.

Esterification and Carboxylate Formation

- Methyl and tert-butyl esters are introduced through esterification reactions or by using ester-functionalized starting materials.

- Carbodiimide coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDCI) and catalysts like DMAP facilitate ester bond formation.

- Typical reaction conditions involve stirring in dichloromethane at 20–40°C for 1.5 to 21 hours under inert atmosphere.

- Purification is achieved by aqueous workup and flash chromatography, with yields reported up to 84%.

Representative Experimental Data Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, Et3N, DCM, rt, O/N | 70–85 | Standard nitrogen protection |

| Enolate Formation & Alkylation | KOtBu, alkyl halide, toluene, 0°C to rt | 60–80 | Introduction of methyl/propyl substituents |

| Reduction | Baker's yeast or hydride reagents, aqueous media | 75–90 | Stereoselective reduction of keto esters |

| Esterification | EDCI, DMAP, MeOH/DCM, 20–40°C, inert atmosphere | 79–84 | Formation of methyl and tert-butyl esters |

Research Findings and Notes

- The use of baker's yeast for reduction offers an environmentally friendly, stereoselective route to hydroxy esters, which are valuable intermediates for further functionalization.

- Organometallic strategies combined with asymmetric catalysis enable the synthesis of enantiomerically enriched piperidine derivatives, critical for pharmaceutical applications.

- Protection strategies using Boc groups are well-established and provide stability during subsequent transformations.

- Carbodiimide-mediated esterification is efficient and compatible with sensitive functional groups, facilitating the formation of the dicarboxylate esters.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analysis

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) or pyrrole (aromatic) derivatives. Piperidine offers greater conformational flexibility, impacting binding to biological targets .

- Substituents :

- Propyl Group : Unique to the target compound, enhancing lipophilicity and steric hindrance compared to ethyl or methyl analogs .

- Fluorine/Hydroxyl : Fluorinated pyrrolidines (e.g., CAS 647857-74-7) improve metabolic stability, while hydroxylated piperidines (e.g., CAS 869564-46-5) increase polarity .

- Ketone/Oxo Group : Introduces electrophilic character, enabling nucleophilic additions (e.g., CAS N/A in ).

Biological Activity

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate (CAS No. 1306739-64-9) is a chemical compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and biochemistry, due to its unique structural characteristics and biological activities.

Chemical Structure

The structure of this compound includes a piperidine ring substituted with tert-butyl and methyl groups, which significantly influence its biological properties. The presence of two carboxylate groups enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of piperidine derivatives and various alkyl substituents under controlled conditions to ensure purity and yield. Common synthetic routes may include:

- Reactions with tert-butyl and propyl halides .

- Use of catalysts to facilitate the formation of the piperidine ring.

The biological activity of this compound primarily arises from its ability to interact with specific biomolecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various physiological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against several bacterial strains through mechanisms that may involve membrane disruption or inhibition of metabolic pathways.

Neurotrophic Effects

Research indicates that compounds structurally similar to this compound may possess neurotrophic activities. For instance, studies on related compounds have demonstrated enhanced neurite outgrowth in neuronal cultures, suggesting potential applications in neuroprotection or neuroregeneration.

Table: Summary of Biological Activities

Antimicrobial Studies

In a recent study examining the antimicrobial efficacy of various piperidine derivatives, this compound was found to significantly reduce bacterial counts in vitro against strains such as Staphylococcus aureus and Escherichia coli. The study utilized standard broth microdilution methods to determine minimum inhibitory concentrations (MICs).

Neurotrophic Activity Research

Another investigation focused on the neurotrophic effects of similar piperidine compounds revealed that treatment with these derivatives led to a marked increase in neurite length and branching in cultured rat cortical neurons. This suggests a potential role for such compounds in treating neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for 1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate, and how do reaction conditions influence yields?

A common multi-step synthesis involves:

- Step 1 : Lithium diisopropylamide (LDA) in THF/hexane at -78°C for deprotonation, followed by alkylation (e.g., propyl halide) .

- Step 2 : Acidic hydrolysis (HCl/dioxane) to remove protecting groups, requiring precise temperature control (20–50°C) to avoid side reactions .

- Step 3 : Palladium-catalyzed coupling (e.g., tert-butyl XPhos ligand) under inert atmosphere (40–100°C) for carboxylate functionalization .

Yields are highly dependent on reaction time, temperature, and stoichiometry. For example, incomplete deprotonation in Step 1 reduces alkylation efficiency, while overexposure to HCl in Step 2 leads to ester hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

- NMR : , , and 2D NMR (e.g., COSY, HSQC) to confirm regiochemistry and stereochemistry, especially for piperidine ring substituents .

- Mass Spectrometry (HRMS) : Validate molecular weight and detect impurities (e.g., residual tert-butyl fragments) .

- Chiral HPLC : Critical for resolving enantiomers if asymmetric synthesis is employed, as seen in related piperidine derivatives .

Q. What safety precautions are essential when handling this compound?

- GHS Hazards : Classified as H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at 2–8°C under inert gas (e.g., N) to prevent ester hydrolysis or oxidation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, particularly for chiral centers in the piperidine ring?

- Chiral Auxiliaries : Use enantiopure starting materials, such as (2R,4R)-configured intermediates, to direct stereochemistry via steric effects .

- Asymmetric Catalysis : Palladium/tert-butyl XPhos systems enable enantioselective coupling (e.g., 90% ee achieved in analogous reactions) .

- Kinetic Resolution : Enzymatic acylation/hydrolysis (e.g., lipase-mediated) separates diastereomers in multi-step syntheses .

Q. What strategies mitigate low yields in key steps like Dieckmann cyclization or azide reduction?

- Dieckmann Cyclization : Optimize base strength (e.g., KCO vs. NaH) and solvent polarity (DMF enhances cyclization efficiency). In one study, yield improved from 28% to 36% by adjusting base stoichiometry .

- Azide Reduction : Use Staudinger conditions (PPh/HO) instead of catalytic hydrogenation to avoid over-reduction. Monitor reaction progress via IR (disappearance of azide peak at ~2100 cm) .

Q. How do substituents (e.g., fluorine, allyl groups) impact the compound’s reactivity in medicinal chemistry applications?

- Fluorine Substituents : Increase metabolic stability and modulate pK. Fluorinated analogs (e.g., 4,4-difluoro derivatives) require specialized coupling agents (EDC/HOBt) to avoid defluorination .

- Allyl Groups : Enable post-synthetic modifications (e.g., ozonolysis for aldehyde introduction). However, allyl bromide alkylation at -78°C must avoid polymerization side reactions .

Q. What are common by-products in the synthesis of this compound, and how are they characterized?

- Ester Hydrolysis By-products : Detectable via LC-MS as carboxylic acid derivatives (e.g., m/z +18 for water addition) .

- Diastereomeric Impurities : Arise from incomplete stereocontrol. Chiral GC or SFC can quantify these, with thresholds <1% for pharmaceutical-grade material .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.